5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide
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Overview
Description
“5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have been used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . These compounds were converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . These compounds were converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Solar Cell Applications
A study by Rahman et al. (2018) explores the use of organo-sulfur compounds similar to 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide in dye-sensitized and quantum-dot sensitized solar cells. These compounds, due to their non-absorption of visible light and improved redox behavior, significantly enhance the power conversion efficiency of solar cells, especially when used with poly(3,4-ethylenedioxythiophene) counter electrodes.
Corrosion Inhibition
Ammal et al. (2018) in their research, highlighted in Journal of Environmental Chemical Engineering, investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid. These derivatives, including variants of this compound, exhibited protective behavior due to the formation of a protective layer on the steel surface, indicating their potential as effective corrosion inhibitors.
Molecular Wires and Optoelectronic Properties
Wang et al. (2006) conducted a study on 2,5-Diphenyl-1,3,4-oxadiazole derivatives, reported in the Journal of the American Chemical Society, to explore their use as molecular wires and their optoelectronic properties. These derivatives, which can be structurally related to this compound, demonstrate the potential for applications in electronic devices due to their unique redox characteristics and stable molecular structures.
Photophysical Properties and Biological Studies
A research by Murai et al. (2018) in the journal Heterocycles, focused on the synthesis and photophysical properties of 5-N-Arylaminothiazoles with sulfur-containing groups, closely related to the chemical . These compounds exhibit unique photophysical properties and their study offers insights into the potential biological applications and interactions of similar sulfur-containing compounds.
Future Directions
Thiazole derivatives have gained considerable attention because of their broad applications in different fields and their pharmaceutical and biological activities . Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The exact mode of action of this compound is not fully understood. Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. For instance, some thiazole compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Some thiazole compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability . Furthermore, the compound should be stored at 4℃ in a light-avoiding environment .
Properties
IUPAC Name |
5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c23-18-21-20-15(22-18)11-14-16(12-7-3-1-4-8-12)19-17(24-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYFWPDMMKMCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NNC(=S)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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